molecular formula C20H15N3O4S B1238770 2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone

2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone

Cat. No. B1238770
M. Wt: 393.4 g/mol
InChI Key: QYWTZJSMNORGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone is an aromatic ketone.

Scientific Research Applications

  • COX Inhibitory Activity : Ertas et al. (2022) synthesized derivatives of this compound and investigated their inhibitory activities on cyclooxygenase (COX) enzymes. Compounds with a 4-methoxyphenyl group, including one closely related to your compound of interest, showed strong inhibition of COX-2 enzyme, suggesting potential applications in designing anti-inflammatory drugs Ertas, M., Biltekin, S. N., Berk, B., Yurttaş, L., & Demirayak, Ş. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Antioxidant and Anticancer Activity : A study by Tumosienė et al. (2020) on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including similar compounds, demonstrated significant antioxidant and anticancer activities. These derivatives were more cytotoxic against human glioblastoma U-87 cell line compared to others, indicating potential for developing cancer therapies Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Molecules.

  • Anti-platelet Agents : Research by Tanaka et al. (1994) on 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, closely related to your compound, explored their potential as anti-platelet agents through cyclooxygenase inhibition. These studies revealed significant in vitro and ex vivo activities, suggesting potential applications in thromboembolic research Tanaka, A., Sakai, H., Ishikawa, T., Motoyama, Y., & Takasugi, H. (1994). Chemical & pharmaceutical bulletin.

  • Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols, including compounds structurally similar to your compound, and found them to exhibit anti-inflammatory activity Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukštus, A. (2004). Farmaco.

  • Antitumor Activity : A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety, related to your compound, showed promising antiproliferative effects against breast cancer cells. This suggests potential applications in developing treatments for breast cancer Yurttaş, L., Demirayak, Ş., Ilgın, S., & Atlı, Ö. (2014). Bioorganic & medicinal chemistry.

  • Electrochemical Properties : Takahashi et al. (1993) studied conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups, similar in structure to your compound. They evaluated their electrochemical redox properties, suggesting potential applications in material sciences Takahashi, K., Nihira, T., Yoshifuji, M., & Tomitani, K. (1993). Bulletin of the Chemical Society of Japan.

properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C20H15N3O4S/c1-25-14-8-6-13(7-9-14)15(24)12-28-20-21-18(16-4-2-10-26-16)19(22-23-20)17-5-3-11-27-17/h2-11H,12H2,1H3

InChI Key

QYWTZJSMNORGMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone
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2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone
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2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone
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2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone
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2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone

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